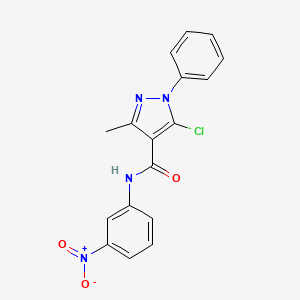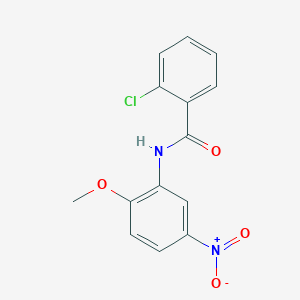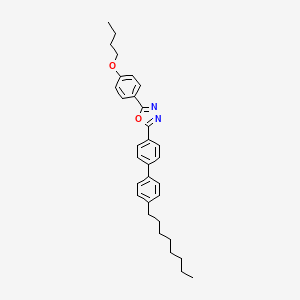![molecular formula C28H22F2N2O4 B11701465 N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide)](/img/structure/B11701465.png)
N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide) is a complex organic compound characterized by its unique structure, which includes ethoxyphenoxy and fluorobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide) typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenol with 1,3-dibromobenzene to form 5-(4-ethoxyphenoxy)benzene-1,3-diyl. This intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N,N’-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[5-(4-methoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide)
- N,N’-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-chlorobenzamide)
Uniqueness
N,N’-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide) is unique due to its specific combination of ethoxyphenoxy and fluorobenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H22F2N2O4 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-[3-(4-ethoxyphenoxy)-5-[(3-fluorobenzoyl)amino]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C28H22F2N2O4/c1-2-35-24-9-11-25(12-10-24)36-26-16-22(31-27(33)18-5-3-7-20(29)13-18)15-23(17-26)32-28(34)19-6-4-8-21(30)14-19/h3-17H,2H2,1H3,(H,31,33)(H,32,34) |
InChI Key |
KTVBXEBISBMEMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)NC(=O)C3=CC(=CC=C3)F)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701398.png)

![N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide](/img/structure/B11701403.png)
![Ethyl 2-[2-(4-bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11701404.png)

![(E)-3-Dibenzo[B,D]furan-2-YL-1-phenyl-2-propen-1-one](/img/structure/B11701411.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11701419.png)

![3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11701446.png)
![N'-[(E)-(3-phenoxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11701447.png)
![4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701452.png)

![4-(benzylamino)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B11701475.png)
